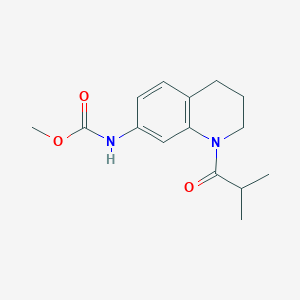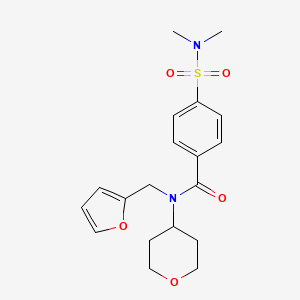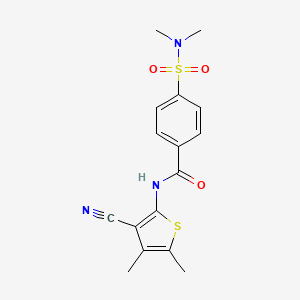
Methyl (1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate is a chemical compound with the molecular formula C15H20N2O3 and a molecular weight of 276.336. This compound is characterized by its unique structure, which includes a tetrahydroquinoline core substituted with an isobutyryl group and a carbamate ester.
Preparation Methods
The synthesis of Methyl (1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aromatic amine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the Isobutyryl Group: The tetrahydroquinoline intermediate is then acylated using isobutyryl chloride in the presence of a base such as pyridine.
Formation of the Carbamate Ester: Finally, the isobutyryl-substituted tetrahydroquinoline is reacted with methyl chloroformate in the presence of a base to form the carbamate ester.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
Methyl (1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbamate ester group, where nucleophiles such as amines or alcohols replace the methoxy group, forming new carbamate derivatives.
Common reagents and conditions used in these reactions include strong oxidizing agents, hydrogen gas with metal catalysts, and nucleophiles in the presence of a base.
Scientific Research Applications
Methyl (1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate has various applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound can be used in studies of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which Methyl (1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate exerts its effects depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity or modulating their function. The molecular targets and pathways involved can vary, but they often include key enzymes in metabolic pathways or receptors involved in signal transduction.
Comparison with Similar Compounds
Methyl (1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate can be compared to other carbamate esters and tetrahydroquinoline derivatives. Similar compounds include:
Ethyl (1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate: Similar structure but with an ethyl group instead of a methyl group.
Methyl (1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate: Similar structure but with an acetyl group instead of an isobutyryl group.
Methyl (1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)carbamate: Similar structure but with the isobutyryl group at a different position on the tetrahydroquinoline ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
methyl N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-10(2)14(18)17-8-4-5-11-6-7-12(9-13(11)17)16-15(19)20-3/h6-7,9-10H,4-5,8H2,1-3H3,(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUAVSGOWYMDDCD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(4-bromo-2-methylphenyl)-1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea](/img/structure/B2361712.png)
![1-(4-Bromophenyl)-3-hydroxy-3-(4-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2361713.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2361717.png)
![[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 2-chlorobenzoate](/img/structure/B2361718.png)
![1-(4-Fluorophenyl)-4-[1-[2-hydroxy-3-(2-methylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2361719.png)



![N-[1-(4-bromophenyl)-3,3,3-trifluoropropyl]but-2-ynamide](/img/structure/B2361725.png)
![N-(3,5-difluorophenyl)-N-[(2-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2361726.png)

![ethyl 4-(2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2361733.png)
![3-(3-hydroxypropyl)-8-(4-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2361734.png)
